rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride
Description
rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride: is a synthetic compound with a complex molecular structure It is characterized by a hexahydro-furo-pyran ring system attached to a methanamine group
Properties
IUPAC Name |
[(1R,3aS,7aS)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-3-8-7-1-2-10-4-6(7)5-11-8;/h6-8H,1-5,9H2;1H/t6-,7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRORYDJXOSHD-WQYNNSOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C(OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]2[C@H]1[C@@H](OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Hexahydro-furo-pyran Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Methanamine Group: This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine
- rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanol
- rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanone
Uniqueness
rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride is unique due to its specific ring structure and the presence of the methanamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Biological Activity
rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride (CAS Number: 1909286-48-1) is a synthetic compound with a unique structure that has garnered interest in the field of medicinal chemistry. Its biological activity and potential therapeutic applications are under investigation, particularly in relation to its pharmacological properties.
Structural Characteristics
The compound features a furo[3,4-c]pyran ring system, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 193.67 g/mol. The specific stereochemistry of the compound plays a crucial role in its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential areas of activity:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, tricyclic compounds have been shown to possess broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
2. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Research into related compounds has revealed interactions with neurotransmitter systems, suggesting possible anxiolytic or antidepressant properties.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that changes in the furo[3,4-c]pyran ring or amine substituents can significantly alter potency and selectivity against biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Amiri et al. (2016) | Investigated tricyclic compounds and their antimicrobial efficacy against resistant strains of bacteria. Noted significant activity with IC50 values in low micromolar ranges. |
| BenchChem Analysis | Highlighted the importance of the furo[3,4-c]pyran structure in mediating biological effects and suggested further exploration into neuroactive properties. |
| PubChem Data | Provided structural data supporting the unique characteristics of the compound which may influence its interaction with biological targets. |
The mechanism by which this compound exerts its effects is not fully elucidated but is likely multifaceted. Potential mechanisms include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to neurotransmitter receptors influencing signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
